Methyl (R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl
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Overview
Description
Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a fluorinated aromatic ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methylbenzoic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Amination: The acid chloride is reacted with an appropriate amine to form the amide intermediate.
Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Esterification: The final step involves esterification of the amine with methanol in the presence of hydrochloric acid to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and safety, particularly for exothermic reactions like nitration .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the amino and ester groups.
Methyl 5-fluoro-2-methoxy-3-nitrobenzoate: Contains a similar ester group but with different substituents on the aromatic ring.
Uniqueness
Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to its combination of an amino group, a fluorinated aromatic ring, and a methyl ester group. This combination provides a distinct reactivity profile and potential for diverse applications .
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
YCCYGTNLGFSVNW-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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